Monoolein

Übersicht

Beschreibung

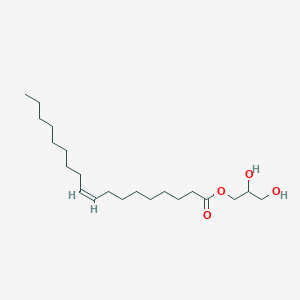

Glyceryl-1-oleat, auch bekannt als Glycerylmonooleat, ist eine organische Verbindung, die zur Klasse der 1-Monoacylglycerole gehört. Es ist ein Ester, der aus Glycerin und Ölsäure gebildet wird. Diese Verbindung wird aufgrund ihrer emulgierenden, oberflächenaktiven und schmierenden Eigenschaften in verschiedenen Industrien eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Glyceryl-1-oleat kann durch Veresterung von Glycerin mit Ölsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Glycerin und Ölsäure in Gegenwart eines sauren Katalysators wie Schwefelsäure, um die Esterbildung zu fördern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das während der Reaktion gebildete Wasser zu entfernen und so das Gleichgewicht in Richtung der Esterbildung zu verschieben .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Glyceryl-1-oleat in einem ähnlichen Veresterungsprozess, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet das kontinuierliche Mischen von Glycerin und Ölsäure mit einem sauren Katalysator in einem Reaktor. Das Gemisch wird erhitzt, und das Wasser wird kontinuierlich entfernt, um eine vollständige Umwandlung in Glyceryl-1-oleat sicherzustellen. Das Produkt wird anschließend durch Destillation oder andere Trennverfahren gereinigt, um die gewünschte Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Glyceryl 1-oleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, glyceryl 1-oleate is produced using a similar esterification process but on a larger scale. The process involves continuous mixing of glycerol and oleic acid with an acid catalyst in a reactor. The mixture is heated, and water is continuously removed to ensure complete conversion to glyceryl 1-oleate. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Reaktionstypen

Glyceryl-1-oleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrierung: Die Doppelbindung im Ölsäureanteil von Glyceryl-1-oleat kann hydriert werden, um Glyceryl-stearat zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Sauerstoff oder andere Oxidationsmittel.

Hydrierung: Wasserstoffgas in Gegenwart eines Metallkatalysators wie Palladium oder Nickel.

Hauptprodukte, die gebildet werden

Hydrolyse: Glycerin und Ölsäure.

Oxidation: Peroxide und andere Oxidationsprodukte.

Hydrierung: Glyceryl-stearat.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

1.1 Nanoparticle Formulations

Monoolein is frequently utilized in the formulation of nanoparticles for drug delivery. Research has demonstrated that this compound-based cubosomes can effectively encapsulate drugs and enhance their bioavailability. For instance, a study investigating the effects of this compound-based cubosome formulations on HeLa cells revealed significant alterations in cellular lipid profiles and mitochondrial functions after treatment . The study indicated that these formulations could serve as promising drug delivery carriers due to their ability to modify cellular environments.

1.2 Liposomal Systems

In addition to cubosomes, this compound is also employed in liposomal systems. A formulation containing finasteride in a liposomal gel system demonstrated improved drug release characteristics compared to traditional methods . This highlights this compound's role in enhancing the efficacy of drug delivery while minimizing side effects.

Biopharmaceutical Applications

2.1 Membrane Protein Crystallization

This compound's ability to form various lipidic phases makes it an excellent candidate for membrane protein crystallization. Research has shown that it can provide a suitable matrix for incorporating membrane proteins, facilitating crystallization processes essential for structural biology studies . This application underscores this compound's importance in advancing biopharmaceutical research.

2.2 Microemulsions as Carriers

Microemulsions containing this compound have been explored as carriers for antimicrobial agents like nisin. Studies have indicated that the composition of these microemulsions significantly affects their structure and efficacy, suggesting that this compound can enhance the delivery of bioactive compounds in food preservation and therapeutic contexts .

Biomedical Devices

3.1 Capacitive Sensors

Recent advancements have seen the application of this compound in developing wireless capacitive sensors for medical diagnostics. These sensors utilize the dielectric properties of the this compound-water system to measure skin hydration levels non-invasively . This innovative use demonstrates this compound's potential beyond traditional applications, expanding into smart medical technologies.

3.2 Non-invasive Glucose Monitoring

This compound has also been investigated for its role in non-invasive blood glucose monitoring devices. Although current technologies still face challenges regarding accuracy compared to invasive methods, ongoing research aims to refine these devices using this compound-based systems .

Food Industry Applications

This compound's emulsifying properties allow it to be used as a food additive, improving texture and stability in various products. Its application as a natural emulsifier is particularly relevant in the development of healthier food options with reduced synthetic additives.

Summary Table of this compound Applications

Wirkmechanismus

The mechanism of action of glyceryl 1-oleate involves its ability to interact with lipid membranes and enhance their permeability. It acts as a surfactant, reducing the surface tension between different phases, which facilitates the formation of stable emulsions. In biological systems, glyceryl 1-oleate can modulate the transport of molecules across cell membranes by altering membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glyceryl-stearat: Ein Ester aus Glycerin und Stearinsäure, der als Emulgator und Stabilisator in Kosmetika verwendet wird.

Glyceryl-dioleat: Ein Ester aus Glycerin mit zwei Ölsäuremolekülen, der als Tensid und Emulgator verwendet wird.

Glyceryl-caprylat: Ein Ester aus Glycerin und Caprylsäure, der als antimikrobielles Mittel in Körperpflegeprodukten verwendet wird.

Einzigartigkeit

Glyceryl-1-oleat ist einzigartig aufgrund seiner spezifischen Fettsäurezusammensetzung, die ihm besondere Eigenschaften wie eine verbesserte Hautverträglichkeit und hervorragende Emulgierungseigenschaften verleiht. Seine Fähigkeit, stabile Emulsionen zu bilden und die Bioverfügbarkeit von Wirkstoffen zu verbessern, macht es zu einer wertvollen Verbindung in verschiedenen Anwendungen .

Biologische Aktivität

Monoolein (MO), also known as glyceryl monooleate, is a monoacylglycerol that has garnered significant attention for its diverse biological activities and applications in drug delivery, nanomedicine, and cellular biology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug formulations, and effects on cellular processes.

This compound is characterized by its unique amphiphilic structure, which allows it to form various lipid phases in aqueous environments. It primarily exists as a single-chain lipid that can self-assemble into nonlamellar phases, such as cubic and hexagonal structures. These properties make this compound an excellent candidate for drug delivery systems and nanomaterials.

Mechanisms of Biological Activity

- Cell Membrane Interaction :

-

Nanoparticle Formulation :

- This compound is often used in the formulation of liposomes and cubosomes. These structures can encapsulate various therapeutic compounds, enhancing their stability and bioavailability. For instance, this compound-based cubosomes have shown promise in delivering antifungal agents effectively against Candida species .

- Cytotoxicity and Cellular Response :

1. Antifungal Applications

A study developed this compound-based liposomes containing phytocompounds like carvacrol and thymol to combat Candida infections. The results demonstrated that these liposomes significantly reduced the required concentration of active compounds compared to non-encapsulated forms, showcasing the enhanced efficacy of this compound as a drug carrier .

2. Chronic Lung Disease Treatment

Research has explored the use of this compound in nanomedicine for chronic lung diseases. This compound-based nanoparticles were found to inhibit tumor cell proliferation and modulate inflammatory responses by downregulating proteins associated with inflammation (e.g., CCL-20, CXCL-8) in lung cells. This highlights the potential of this compound in targeted therapies for respiratory conditions .

Data Tables

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRNAYUHWVFMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859195 | |

| Record name | 2,3-Dihydroxypropyl-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238-240 °C AT 3 MM HG | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9420 @ 20 °C/4 °C, 0.925-0.935 | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | Glyceryl monooleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |

CAS No. |

25496-72-4, 251983-54-7 | |

| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320 | |

| Record name | GLYCEROL MONOOLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.